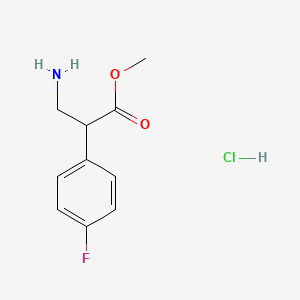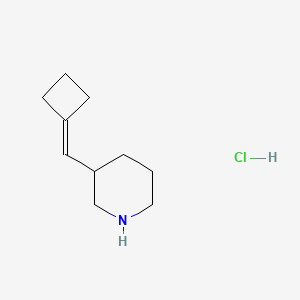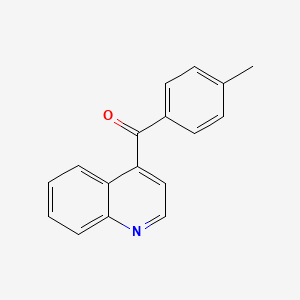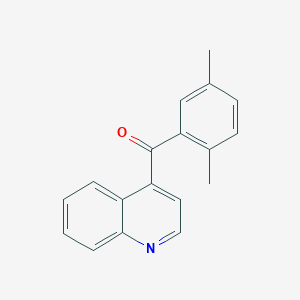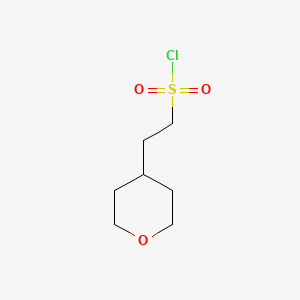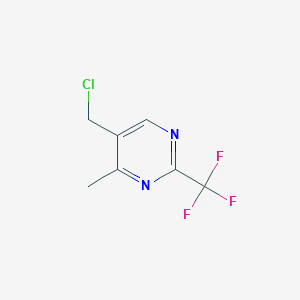
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 196.56 . It is used for research and development purposes . It appears as a yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized through a series of reactions and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, a chloromethyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H4ClF3N2/c7-1-4-2-11-5 (12-3-4)6 (8,9)10/h2-3H,1H2 .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . These compounds are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a yellow solid with a molecular weight of 196.56 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine serves as a critical intermediate in the synthesis and structural characterization of novel compounds. Research has focused on developing new methodologies for creating derivatives of pyrimidine, which are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of Novel Interaction Products : Investigations into the reactivity of related pyrimidine derivatives with iodine have led to the synthesis of novel compounds, showcasing the versatility of pyrimidine as a scaffold for developing new materials with potentially unique properties (Chernov'yants et al., 2011).
Development of Substituted Pyrimidines : Research into the reactions of substituted chloromethyl-pyridine with different thiols and amides has produced a variety of substituted pyrimidines, illustrating the compound's utility in synthesizing complex molecules with specific structural features (Ma et al., 2016).
Generation and Functionalization of Metal-Bearing Pyrimidines : Studies on metal-bearing and trifluoromethyl-substituted pyrimidines highlight the compound's role in generating species with unique reactivity, facilitating the synthesis of carboxylic acids from pyrimidine derivatives through halogen/metal permutation (Schlosser et al., 2006).
Safety And Hazards
The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUOFAIABHBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



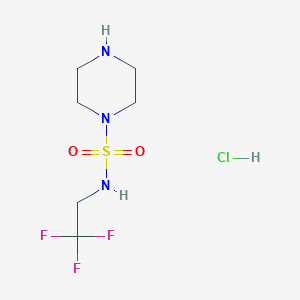
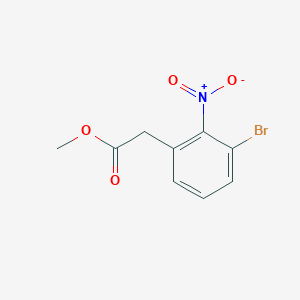
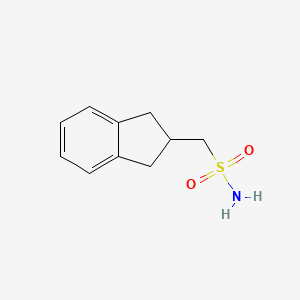
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
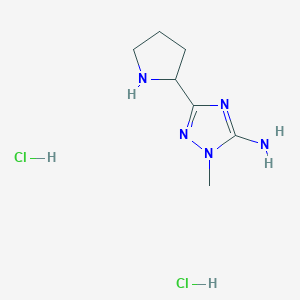
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)
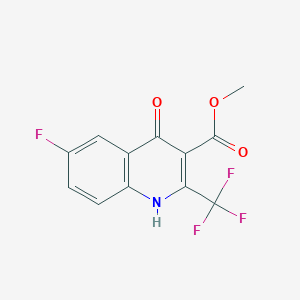
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
